molecular formula C13H9ClN2O2 B2394019 Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate CAS No. 2580250-60-6

Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate

Cat. No.: B2394019
CAS No.: 2580250-60-6
M. Wt: 260.68
InChI Key: VSBOLRQYTVFIGN-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family. It has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications .

Preparation Methods

The synthesis of Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-chloroquinoline-3-carboxylic acid with ethyl cyanoacetate under specific conditions to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, acids, and specific catalysts depending on the desired transformation. The major products formed from these reactions are typically other quinoline derivatives with modified functional groups.

Scientific Research Applications

Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various quinoline-based compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Ethyl 4-chloro-7-cyanoquinoline-3-carboxylate can be compared with other quinoline derivatives such as:

  • 4-chloroquinoline-3-carboxylic acid
  • Ethyl 4-chloroquinoline-3-carboxylate
  • 7-cyanoquinoline-3-carboxylate

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activities. This compound is unique due to the presence of both chloro and cyano groups, which contribute to its distinct properties and applications .

Properties

IUPAC Name

ethyl 4-chloro-7-cyanoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2/c1-2-18-13(17)10-7-16-11-5-8(6-15)3-4-9(11)12(10)14/h3-5,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSBOLRQYTVFIGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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